molecular formula C10H13NO4 B12443684 tert-Butyl (2-formylfuran-3-yl)carbamate

tert-Butyl (2-formylfuran-3-yl)carbamate

Cat. No.: B12443684
M. Wt: 211.21 g/mol
InChI Key: NCZAGJRYZKDOCP-UHFFFAOYSA-N
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Description

tert-Butyl (2-formylfuran-3-yl)carbamate is a carbamate-protected furan derivative characterized by a formyl group at the 2-position and a tert-butoxycarbonyl (Boc) group at the 3-position of the furan ring. This compound is of interest in organic synthesis and medicinal chemistry due to its dual functionality: the Boc group serves as a protective moiety for amines, while the formyl group enables further derivatization, such as condensation or nucleophilic addition reactions. Its synthesis typically involves multi-step protocols, including lithiation, formylation, and Boc protection under controlled conditions .

Properties

IUPAC Name

tert-butyl N-(2-formylfuran-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h4-6H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZAGJRYZKDOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (2-formylfuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a furan derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and desired yield.

Chemical Reactions Analysis

tert-Butyl (2-formylfuran-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (2-formylfuran-3-yl)carbamate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates and furans. It can also serve as a probe to investigate biological pathways involving these functional groups.

    Medicine: Research into potential pharmaceutical applications of this compound includes its use as a precursor in the synthesis of drug candidates. Its structural features may impart specific biological activities.

    Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which tert-Butyl (2-formylfuran-3-yl)carbamate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors that recognize the carbamate or furan functional groups. These interactions can lead to the modulation of biochemical pathways and cellular processes. The molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The following table compares tert-Butyl (2-formylfuran-3-yl)carbamate with analogous carbamate derivatives:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Key References
This compound Furan Formyl, Boc ~227.3
tert-Butyl 2-(methoxycarbonyl)furan-3-ylcarbamate Furan Methoxycarbonyl, Boc ~257.3
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexane Amino, Methoxy, Boc ~286.4
tert-Butyl (azetidin-3-ylmethyl)carbamate Azetidine Boc-protected amine ~200.3
tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate Indole Indole, Boc ~260.3

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The formyl group in the target compound enhances electrophilicity compared to the methoxycarbonyl group in tert-Butyl 2-(methoxycarbonyl)furan-3-ylcarbamate, making it more reactive in nucleophilic additions .
  • Ring Systems : Cyclohexane () and azetidine () derivatives lack aromaticity, resulting in lower conjugation and distinct solubility profiles compared to furan or indole-containing analogs .
This compound:
  • Synthesis : Achieved via lithiation of tert-butyl furan-3-ylcarbamate using TMEDA/n-BuLi, followed by formylation with DMF .
  • Reactivity : The formyl group undergoes Schiff base formation or reductive amination, while the Boc group is acid-labile, enabling selective deprotection .
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate:
  • Synthesis: Derived from 1-(aminomethyl)-4-methoxycyclohexanamine through Boc protection under standard conditions (e.g., Boc₂O, base) .
  • Reactivity: The amino group participates in coupling reactions (e.g., with chloroiodopyrimidines), while the methoxy group stabilizes the cyclohexane ring conformation .
tert-Butyl (azetidin-3-ylmethyl)carbamate:
  • Synthesis : Prepared via oxalate salt formation to enhance crystallinity, followed by Boc protection of the azetidine amine .
  • Reactivity : The strained azetidine ring increases susceptibility to ring-opening reactions compared to furan derivatives .

Physicochemical Properties

Property This compound tert-Butyl 2-(methoxycarbonyl)furan-3-ylcarbamate tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate
Solubility in THF High Moderate Low (hydrophobic cyclohexane core)
Stability Sensitive to strong acids/bases Stable under neutral conditions Stable except under acidic deprotection
Melting Point Not reported 120–125°C 85–90°C (as oxalate salt)

Notes:

  • The formyl group reduces the solubility of this compound in polar solvents compared to its methoxycarbonyl analog .
  • Cyclohexane-based derivatives exhibit lower solubility in organic solvents due to their non-aromatic structure .

Biological Activity

tert-Butyl (2-formylfuran-3-yl)carbamate is an organic compound characterized by a tert-butyl group, a formyl group, and a furan ring. Its molecular formula is C11H13N1O3, with a molecular weight of approximately 225.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer properties. The formyl group can form covalent bonds with nucleophilic residues in proteins, influencing enzyme activity or receptor function. Additionally, the furan ring may engage in significant interactions that enhance its biological profile .

Key Biological Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, which are vital for drug metabolism. This interaction often involves hydrogen bonds and hydrophobic interactions that stabilize the compound within enzyme active sites.
  • Protein-Ligand Interactions : The carbamate moiety can interact with nucleophilic sites on proteins or enzymes, potentially leading to modifications of their activity .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Properties : A study reported that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Comparative Analysis with Similar Compounds

Compound NameUnique Features
tert-Butyl (3-formylpyridin-2-yl)carbamateContains a pyridine ring; different reactivity patterns
tert-Butyl (4-formylpyridin-2-yl)carbamateFeatures a formyl group at position 4; varied activity
tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamateContains chlorine affecting reactivity

This table illustrates how structural variations influence the biological activities of related compounds.

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